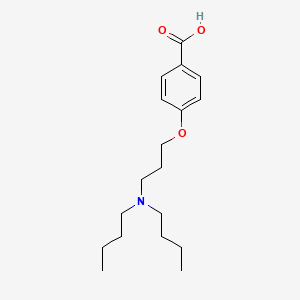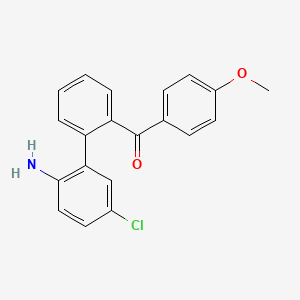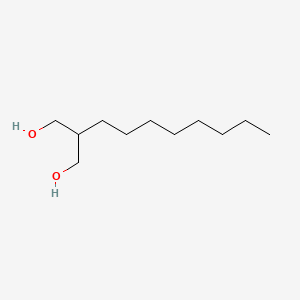
Methyl dimethylcarbamate
Vue d'ensemble
Description
Methyl dimethylcarbamate is an organic compound with the molecular formula C4H9NO2. It is a carbamate ester derived from carbamic acid and is known for its applications in various chemical processes. This compound is characterized by its colorless, crystalline appearance and is often used in the synthesis of other chemical compounds .
Mécanisme D'action
C4H9NO2C_4H_9NO_2C4H9NO2
. The mechanism of action of MDMC is not fully understood, but it is believed to interact with various biological targets and pathways. Here, we will discuss the potential mechanisms of action of MDMC.Pharmacokinetics
A study on a related compound, tapentadol, showed that its n,n-dimethylcarbamate prodrug could be transformed into tapentadol when incubated with a mixture of liver microsomes and plasma
Analyse Biochimique
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Methyl dimethylcarbamate vary with different dosages in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields high selectivity towards the desired carbamate ester .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow system where dimethyl carbonate reacts with various amines over solid catalysts. Iron-chrome catalysts, such as TZC-3/1, have been found to be particularly effective, achieving yields of approximately 70% with high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl dimethylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, phenols, and amines to form corresponding carbamates, thiolourethanes, and substituted ureas.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Alcohols, phenols, amines, and thiols.
Catalysts: Iron-chrome catalysts, indium triflate, and tin catalysts.
Conditions: Elevated temperatures (90-150°C), sometimes requiring an autoclave for certain reactions
Major Products:
Carbamates: Formed from reactions with alcohols and phenols.
Thiolourethanes: Formed from reactions with thiols.
Substituted Ureas: Formed from reactions with amines and hydroxylamines.
Applications De Recherche Scientifique
Methyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of polymers, textiles, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Methyl Carbamate: A simpler ester of carbamic acid with similar applications but lower molecular weight and different reactivity profile.
Dimethylcarbamoyl Chloride: Another related compound that reacts with nucleophiles to form carbamates, thiolourethanes, and substituted ureas.
Uniqueness: Methyl dimethylcarbamate is unique due to its dual methyl groups, which enhance its reactivity and selectivity in forming carbamate esters. This makes it particularly valuable in industrial applications where high selectivity and yield are crucial .
Propriétés
IUPAC Name |
methyl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELYJABLPLKXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226346 | |
| Record name | Carbamic acid, dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7541-16-4 | |
| Record name | Carbamic acid, dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)









